(S)-Aclidinium Bromide is a long-acting inhaled anticholinergic medication primarily used for the management of chronic obstructive pulmonary disease (COPD). It selectively antagonizes muscarinic receptors, particularly the M3 subtype, leading to bronchodilation. The compound was approved by the U.S. Food and Drug Administration on July 24, 2012, and is marketed under various brand names including Bretaris Genuair and Tudorza Genuair .
(S)-Aclidinium Bromide belongs to the class of organic compounds known as quinuclidines, which are characterized by a bicyclic structure containing nitrogen. Its chemical formula is with a molecular weight of approximately 564.56 g/mol . The compound is classified as a small molecule and is categorized under anticholinergic agents used for obstructive airway diseases .
The synthesis of (S)-Aclidinium Bromide involves several key steps:
This process has been optimized to improve yield (70-90%) while minimizing the use of hazardous reagents, making it suitable for commercial production .
(S)-Aclidinium Bromide features a complex molecular structure with several functional groups:
The stereochemistry of (S)-Aclidinium Bromide is crucial for its pharmacological activity, as it exists as a single stereoisomer with specific binding properties to muscarinic receptors .
(S)-Aclidinium Bromide undergoes hydrolysis in biological systems, primarily through enzymatic pathways involving butyrylcholinesterase. This hydrolysis produces two major metabolites: a carboxylic acid derivative and an alcohol derivative, neither of which exhibit significant muscarinic receptor affinity . The rapid hydrolysis contributes to the low systemic bioavailability (<5%) of the drug following inhalation, ensuring minimal systemic exposure and reduced side effects associated with anticholinergic medications .
The mechanism of action for (S)-Aclidinium Bromide involves competitive antagonism at muscarinic receptors in the airway smooth muscle:
This pharmacodynamic profile allows for sustained bronchodilation while minimizing undesirable effects such as tachycardia.
These properties are essential for understanding the drug's absorption characteristics and formulation considerations.
(S)-Aclidinium Bromide is primarily used in the treatment of COPD as a maintenance bronchodilator. Its long duration of action allows for twice-daily dosing, improving patient compliance compared to shorter-acting agents. Additionally, its low systemic absorption profile makes it suitable for patients who may be sensitive to systemic anticholinergic effects .
Research continues into its efficacy in combination therapies and potential applications in other respiratory conditions due to its favorable pharmacokinetic properties and safety profile .
The stereoselective construction of the quinuclidinium core in (S)-aclidinium bromide relies on advanced chiral catalysis. Chiral phase-transfer catalysts (PTCs), particularly C₂-symmetric quaternary ammonium salts derived from binaphthol, enable enantioselective alkylation of glycine imine precursors. These PTCs facilitate the introduction of the 3-phenoxypropyl side chain with >90% enantiomeric excess (ee) under mild conditions [6] [10]. For example, O-alkyl N-anthracenylmethyl Cinchona alkaloid derivatives position electrophiles optimally for S-configuration selectivity during quaternization [10]. Biphenyl-based chiral ammonium catalysts further enhance steric control, suppressing racemization during N-alkylation [6].
Table 1: Catalytic Systems for Asymmetric Quaternization
Catalyst Type | Reaction | ee (%) | Key Advantage |
---|---|---|---|
Cinchona-derived PTCs | Glycine imine alkylation | 88–92 | Commercial availability |
Binaphthyl quaternary ammonium | Phase-transfer alkylation | 90–95 | Rigid chiral environment |
Biphenyl ammonium salts | In situ catalyst generation | 94–98 | Tunable steric bulk |
The bis-thiophene moiety is installed via Grignard addition to methyl oxalate intermediates, yet this step suffers from scalability issues. Initial routes using dimethyl oxalate and 2-thienylmagnesium bromide yielded only 36% of the critical ketone precursor 3 due to over-addition and tar formation [4] [5]. Key optimizations include:
Despite these advances, the stoichiometric excess of Grignard reagent (2.5–3.0 equiv) remains unavoidable, necessitating costly recycling protocols [4].
Process sustainability enhancements focus on solvent reduction and catalytic recycling:
Table 3: Environmental Metrics for Key Steps
Process Step | Traditional Method | Green Optimization | E-Factor Improvement |
---|---|---|---|
Quinuclidinol acylation | DCM (non-recycled) | Enzyme/solvent-free | 98 → 15 |
N-Alkylation | Acetophenone reflux | ACN/CHCl₃ mixture | 120 → 40 |
Grignard reaction | Excess THF | Continuous flow recycling | 75 → 28 |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0